3-(methoxymethyl)thiophene
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Overview
Description
3-(Methoxymethyl)thiophene is a heterocyclic compound belonging to the thiophene family. It is characterized by a five-membered ring containing one sulfur atom and a methoxymethyl group attached to the third carbon. This compound is widely used in various industries, including pharmaceuticals, materials science, and organic electronics .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(methoxymethyl)thiophene typically involves the reaction of organolithium derivatives of thiophene with chloromethyl methyl ether. This reaction proceeds under controlled conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 3-(Methoxymethyl)thiophene undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride.
Substitution: Common substitution reactions include halogenation, where halogens replace hydrogen atoms on the thiophene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst.
Major Products:
Oxidation: Thiophene-2-carboxylic acid.
Reduction: 3-(Hydroxymethyl)thiophene.
Substitution: 3-(Bromomethyl)thiophene.
Scientific Research Applications
3-(Methoxymethyl)thiophene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 3-(methoxymethyl)thiophene involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Thiophene: The parent compound with a simple five-membered ring containing sulfur.
3-Methylthiophene: Similar structure but with a methyl group instead of a methoxymethyl group.
3-(Bromomethyl)thiophene: A derivative where the methoxymethyl group is replaced by a bromomethyl group.
Uniqueness: 3-(Methoxymethyl)thiophene is unique due to its methoxymethyl group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific reactivity and stability .
Properties
CAS No. |
53229-44-0 |
---|---|
Molecular Formula |
C6H8OS |
Molecular Weight |
128.2 |
Purity |
95 |
Origin of Product |
United States |
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